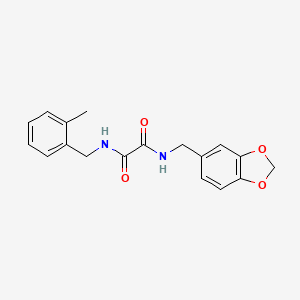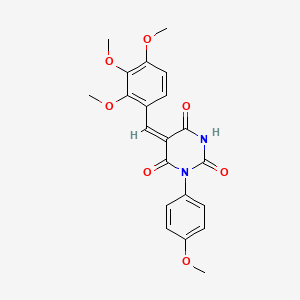![molecular formula C19H21ClN2O2S B4711172 N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide
Descripción general
Descripción
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide 11-7082 exerts its effects by inhibiting the activity of NF-κB and IKKβ. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. IKKβ is an enzyme that activates NF-κB by phosphorylating its inhibitor, IκBα. This compound 11-7082 inhibits the activity of IKKβ, leading to the inhibition of NF-κB and the downregulation of its target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-cancer effects by inhibiting the proliferation and survival of cancer cells. This compound 11-7082 has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound 11-7082 has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf-life, making it a convenient reagent for experiments. However, this compound 11-7082 has some limitations for lab experiments. It is a potent inhibitor of NF-κB and IKKβ, which may lead to off-target effects. Additionally, this compound 11-7082 may have different effects in different cell types or under different experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide 11-7082. One direction is the development of new drugs based on this compound 11-7082 for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound 11-7082, including its effects on other signaling pathways and transcription factors. Additionally, the development of more selective inhibitors of NF-κB and IKKβ may help to minimize off-target effects and improve the therapeutic potential of this compound 11-7082.
Aplicaciones Científicas De Investigación
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response and the development of cancer. This compound 11-7082 has also been shown to inhibit the activity of IKKβ, an enzyme that activates NF-κB.
Propiedades
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-3-4-5-13-6-9-15(10-7-13)21-19(25)22-18(23)14-8-11-17(24-2)16(20)12-14/h6-12H,3-5H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCODHJKFGEXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-({3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B4711089.png)
![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)
![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylpropanamide](/img/structure/B4711132.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4711140.png)

![(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4711152.png)
![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)

![ethyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4711188.png)
